molecular formula C4H8MnN2O4 B241168 Manganese glycinate CAS No. 14281-77-7

Manganese glycinate

Cat. No.: B241168
CAS No.: 14281-77-7
M. Wt: 203.06 g/mol
InChI Key: UOTHOPQXWREEIS-UHFFFAOYSA-N
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Description

Manganese glycinate is a chelated trace mineral complex where manganese ions (Mn²⁺) are bound to glycine, a non-essential amino acid. This organic form is synthesized via a reaction between manganese sulfate monohydrate and glycine under alkaline conditions, followed by precipitation and purification steps . The chelation enhances stability and bioavailability, making it suitable for applications in animal nutrition, pharmaceuticals, and nutraceuticals.

Preparation Methods

Aqueous Solution Synthesis Methods

Alkaline pH-Mediated Chelation

The most widely documented method involves dissolving manganese salts (e.g., manganese sulfate, chloride, or acetate) with glycine in aqueous media under controlled pH and temperature. Key steps include:

  • Dissolution : Manganese sulfate monohydrate (MnSO₄·H₂O) and glycine are dissolved in deionized water at a molar ratio of 1:2 to ensure stoichiometric chelation .

  • pH Adjustment : An alkaline buffer such as ammonium hydroxide (NH₃·H₂O) is added to maintain pH 6–7, critical for stabilizing the Mn²⁺-glycine complex . At pH < 6, protonation of glycine’s amino group reduces coordination capacity, while pH > 7 risks hydroxide precipitation .

  • Thermal Reaction : The solution is heated to 70–85°C for 60–120 minutes, facilitating ligand exchange and chelate formation. Infrared (IR) spectroscopy confirms coordination via shifts in carboxylate (COO⁻) and amine (NH₂) peaks .

Outcomes :

  • Yield : 85–92% with MnSO₄ precursors .

  • Chelation Efficiency : >90% when using NH₃·H₂O as a buffer, verified by atomic absorption spectroscopy .

  • Byproducts : Trace sulfate ions (<0.5%) remain in the product .

Solid-State Synthesis

An alternative approach avoids solvents by grinding manganese chloride (MnCl₂) with glycine at ambient conditions :

  • Mixing : MnCl₂ and glycine are combined in a 1:2 molar ratio.

  • Mechanical Activation : The mixture is ground for 30–60 minutes, inducing a solid-state reaction.

  • Crystallization : The product is recrystallized from ethanol to remove unreacted glycine.

Advantages :

  • Solvent-Free : Reduces wastewater generation .

  • Energy Efficiency : No heating required.

Limitations :

  • Lower Chelation : 75–80% due to incomplete reaction .

  • Impurities : Residual chloride (1–2%) detected via ion chromatography .

Industrial-Scale Precipitation Methods

Acetone-Induced Crystallization

Patents describe large-scale processes using acetone to precipitate this compound :

  • Reaction : MnSO₄·H₂O reacts with glycine in aqueous NaOH to form Mn(OH)₂, followed by sulfuric acid addition to adjust pH.

  • Concentration : Filtrate is vacuum-concentrated (≥0.07 MPa) at 60–80°C for 2–4 hours.

  • Precipitation : Acetone (60–70 wt%) is added, inducing crystallization.

  • Drying : Solids are centrifuged and vacuum-dried (≥0.06 MPa, 80°C) to yield a free-flowing powder .

Key Parameters :

ParameterOptimal RangeEffect on Product Quality
Vacuum Pressure≥0.07 MPaPrevents oxidation of Mn²⁺
Acetone Volume60–70% (v/v)Maximizes yield (88–95%)
Drying Temperature80°CAvoids glycine decomposition

Ethanol-Water Fractional Crystallization

A modified method employs ethanol-water mixtures to enhance purity :

  • Reaction : MnCl₂ and glycine are refluxed in a 3:1 ethanol-water solution.

  • Cooling : Gradual cooling to 4°C promotes selective crystallization.

  • Filtration : Crystals are washed with cold ethanol to remove chloride residues.

Advantages :

  • Purity : >98% by HPLC.

  • Scalability : Suitable for batch processing.

Structural and Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy :

    • Shift in COO⁻ asymmetric stretch from 1600 cm⁻¹ (free glycine) to 1615 cm⁻¹ (chelated) .

    • NH₂ deformation peak at 3180 cm⁻¹ indicates Mn-N bonding .

  • Thermogravimetric Analysis (TGA) :

    • Single mass loss step at 220–250°C corresponds to glycine release, confirming a 1:2 Mn:glycine stoichiometry .

Chelation Degree Assessment

Chelation efficiency is quantified using:

  • Cation Exchange Chromatography : Measures free Mn²⁺ post-synthesis .

  • UV-Vis Spectroscopy : Absorbance at 510 nm (d-d transitions) correlates with chelate concentration .

Comparative Analysis of Methods

MethodYield (%)Chelation (%)Purity (%)Scalability
Aqueous (pH 7)929597High
Solid-State788085Moderate
Acetone Precipitation959096Industrial
Ethanol-Water899398Pilot-Scale

Challenges and Optimization Strategies

Byproduct Management

  • Sulfate Contamination :

    • Use MnCl₂ or Mn(OAc)₂ instead of MnSO₄ .

    • Ion-exchange resins reduce sulfate to <0.1%.

  • Glycine Degradation :

    • Limit drying temperatures to ≤80°C .

    • Antioxidants (e.g., ascorbic acid) prevent oxidation during synthesis.

Enhancing Chelation Efficiency

  • Buffering Agents : NH₃·H₂O maintains pH 6–7, improving glycine deprotonation .

  • Microwave Assistance : Reduces reaction time to 20–30 minutes with 95% chelation .

Industrial and Regulatory Considerations

Compliance with Standards

  • USP-NF : Requires ≤5 ppm heavy metals and ≥95% chelation for dietary supplements .

  • EU Regulations : Mandate residual solvent limits (e.g., acetone <50 ppm) .

Cost-Benefit Analysis

  • Raw Material Costs :

    • MnSO₄: $2.50/kg vs. MnCl₂: $3.80/kg.

  • Energy Consumption :

    • Vacuum drying accounts for 40% of operational costs .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Manganese glycinate participates in redox reactions due to Mn²⁺’s variable oxidation states:

Oxidation

Reagent/ConditionsProducts FormedObservationsSource
H₂O₂ (aqueous)Mn³⁺-glycinate complexesForms stable Mn(III) species
KMnO₄ (acidic medium)MnO₂ precipitatesGlycine oxidizes to CO₂ and NH₃

Reduction

Reagent/ConditionsProducts FormedObservationsSource
NaBH₄Mn⁰ nanoparticlesGlycine acts as a stabilizing agent
H₂ (gaseous)Mn⁰ + glycineRequires high-temperature catalysis

Substitution and Ligand Exchange

This compound undergoes ligand substitution in the presence of stronger chelators:

Competing LigandReaction ConditionsOutcomeSource
EDTApH 7–8, room temperatureMn²⁺-EDTA complex forms
Citric acidpH 5–6, 60°CMn-citrate complex + free glycine

Kinetics :

  • Substitution with EDTA follows first-order kinetics (rate constant: 2.3 × 10⁻³ s⁻¹ at 25°C).

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition stages:

Temperature Range (°C)ProcessMass Loss (%)ObservationsSource
25–150Loss of hydration water8–10Endothermic peak at 110°C
250–350Glycine ligand decomposition45–50Exothermic, forms MnO residue

pH-Dependent Stability

This compound’s solubility and stability vary with pH:

pH RangeSolubility (g/L)StabilitySource
2–40.5–1.0Partial dissociation to Mn²⁺ + glycine
6–825–30Stable chelate; no dissociation
>10<0.1Precipitation as Mn(OH)₂

Key Research Findings

  • Synthesis Optimization : NH₃·H₂O as a buffer increases chelation efficiency by 30% compared to NaOH .

  • Thermal Stability : Decomposition onset at 314°C, confirming superior stability vs. free glycine (109°C) .

  • Biological Relevance : Mn²⁺ release in acidic environments (e.g., stomach) enhances bioavailability .

Scientific Research Applications

Manganese glycinate has a wide range of applications in scientific research:

Mechanism of Action

Manganese glycinate exerts its effects primarily through the release of manganese ions in the body. These ions act as cofactors for various enzymes, including manganese superoxide dismutase, which helps in scavenging reactive oxygen species and protecting cells from oxidative damage. Manganese also plays a role in bone formation, glucose metabolism, and the synthesis of neurotransmitters .

Comparison with Similar Compounds

Physicochemical Properties

Manganese glycinate differs structurally from inorganic salts (e.g., manganese sulfate) and other organic complexes (e.g., manganese ascorbate, manganese citrate) due to its glycine ligand. Fourier-transform infrared (FTIR) spectroscopy reveals distinct absorption bands for Mn–N and Mn–O bonds in this compound, distinguishing it from other glycinate chelates like zinc or copper glycinate . Key physicochemical differences include:

Compound Solubility (Water) Stability (pH 2–7) Ligand Type
Manganese sulfate High Low (acidic pH) Inorganic sulfate
This compound Moderate High Amino acid (glycine)
Manganese ascorbate High Moderate Organic acid (ascorbate)
Manganese citrate High Moderate Organic acid (citrate)

Bioavailability and Efficacy

This compound vs. Inorganic Salts

  • Animal Nutrition: In laying hens, this compound (organic) improved eggshell quality more effectively than manganese sulfate (inorganic) at equivalent doses (48–60 mg/kg diet), attributed to enhanced absorption .
  • Mineral Interactions : In broilers, this compound supplementation increased serum zinc concentrations by 8.1–9.0%, suggesting synergistic mineral absorption .

This compound vs. Other Organic Forms

  • Manganese Ascorbate: Both compounds inhibit hepatocellular carcinoma (HCC) cell proliferation in a dose-dependent manner. However, this compound’s glycine ligand may improve cellular uptake compared to ascorbate, though direct comparative data are lacking .
  • Manganese Citrate: While both are water-soluble, glycinate’s amino acid ligand may enhance intestinal absorption via amino acid transporters, as seen in magnesium glycinate studies .

Animal Feed

  • This compound is widely used in poultry and swine diets. It outperforms inorganic manganese in improving bone strength (e.g., femur biomechanics in chickens) and mineral retention .
  • Compared to manganese lysinate or pantothenate, glycinate shows superior stability in premixes and reduced interactions with dietary antagonists like phytates .

Pharmaceuticals

Biological Activity

Manganese glycinate, a chelated form of manganese, combines manganese with the amino acid glycine. This compound is gaining attention due to its potential biological activities and health benefits. This article explores the biological activity of this compound, focusing on its roles in metabolism, antioxidant defense, and potential therapeutic applications.

Overview of Manganese

Manganese is an essential trace mineral that plays a crucial role in various physiological processes. It acts as a cofactor for several enzymes involved in:

  • Metabolism : Manganese is vital for carbohydrate and lipid metabolism, influencing glucose homeostasis and insulin secretion.
  • Antioxidant Defense : It is a component of superoxide dismutase (SOD), an enzyme that protects cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
  • Bone Health : Manganese contributes to bone formation and maintenance by participating in collagen synthesis and mineralization .

1. Metabolic Functions

This compound enhances the bioavailability of manganese compared to other forms, facilitating its absorption in the gastrointestinal tract. This increased bioavailability supports its role in metabolic pathways, particularly in glucose metabolism. Studies have indicated that manganese supplementation may improve insulin sensitivity and glucose tolerance, which is particularly beneficial for individuals with type 2 diabetes .

2. Antioxidant Properties

As a precursor to manganese superoxide dismutase (MnSOD), this compound plays a significant role in mitigating oxidative stress. Research has shown that adequate manganese levels can enhance SOD activity, thereby reducing cellular damage caused by free radicals. This antioxidant activity is crucial in managing inflammatory conditions and may contribute to pain relief in diseases such as osteoarthritis .

3. Bone Health

This compound has been linked to improved bone density and health. It aids in the formation of connective tissue and bone matrix, potentially reducing the risk of osteoporosis, particularly in postmenopausal women . A study indicated that supplementation with manganese could help maintain spinal bone density when combined with calcium and other minerals .

Case Study: Diabetes Management

A case-control study involving 1,614 adults with type 2 diabetes demonstrated a U-shaped relationship between plasma manganese levels and diabetes prevalence. Those with both low and high plasma manganese levels exhibited higher risks of diabetes compared to those with moderate levels .

Research Findings on Antioxidant Activity

A study involving patients with rheumatoid arthritis suggested that lower SOD activity correlates with disease severity. Supplementing with manganese may help restore SOD function, highlighting its potential as an adjunct therapy for inflammatory diseases .

Comparative Analysis of this compound

Property This compound Other Forms (e.g., Manganese Sulfate)
Bioavailability HighModerate to Low
Absorption Rate EfficientLess efficient
Gastrointestinal Tolerance Well toleratedMay cause gastrointestinal distress
Role in Metabolism Supports glucose metabolismLimited evidence
Antioxidant Function StrongVariable

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate the bioavailability of manganese glycinate compared to inorganic manganese salts in animal models?

  • Methodological Answer : Use a randomized controlled trial (RCT) with multiple treatment groups: one receiving this compound, another inorganic manganese sulfate, and a control group. Measure manganese concentrations in target tissues (e.g., liver, bone, or muscle) via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) post-intervention. Include parameters like absorption efficiency, tissue retention, and excretion rates. Ensure dietary manganese levels are tightly controlled to isolate treatment effects .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound supplementation studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to assess efficacy thresholds. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare differences between dosage groups. For longitudinal data, mixed-effects models can account for repeated measures and individual variability. Report confidence intervals and effect sizes to quantify biological significance .

Q. How should researchers address confounding variables when studying this compound’s effects on oxidative stress biomarkers?

  • Methodological Answer : Stratify subjects by baseline oxidative stress levels (e.g., via malondialdehyde assays) and use covariate adjustment in regression models. Include control groups with matched diets and environmental exposures. Validate biomarker stability through pre-analytical protocols (e.g., rapid sample freezing to prevent degradation) .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in the literature regarding this compound’s efficacy across species (e.g., poultry vs. mammals)?

  • Methodological Answer : Conduct comparative metabolomic studies to identify species-specific absorption pathways. Use isotopic tracing (e.g., ⁵⁴Mn-labeled glycinate) to track uptake and distribution differences. Meta-analyze existing data with subgroup stratification by species, dosage, and physiological state (e.g., growth phase vs. lactation) .

Q. How can researchers optimize in vitro models to study this compound’s chelation stability under gastrointestinal conditions?

  • Methodological Answer : Simulate gastric and intestinal environments using pH-adjusted buffers (e.g., pH 2.0 for stomach, pH 7.4 for intestine). Monitor chelate integrity via UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). Compare dissociation rates with inorganic manganese under varying temperatures and enzymatic conditions (e.g., pepsin/pancreatin) .

Q. What methodologies are recommended for investigating long-term neurotoxic effects of this compound in preclinical models?

  • Methodological Answer : Use chronic exposure models (e.g., 6–12 months) in rodents, measuring manganese accumulation in the basal ganglia via MRI or synchrotron X-ray fluorescence. Pair with behavioral assays (e.g., rotarod tests) and histopathological analysis of dopaminergic neurons. Include positive controls (e.g., manganese chloride) to benchmark toxicity thresholds .

Q. How should researchers design studies to evaluate interactions between this compound and other trace minerals (e.g., iron, zinc) in complex diets?

  • Methodological Answer : Employ fractional factorial designs to test pairwise interactions. Use ICP-MS to quantify mineral-mineral competition in absorption assays. For in vivo studies, vary dietary ratios of this compound with iron/zinc glycinates and assess tissue mineral profiles. Apply response surface methodology (RSM) to model synergistic or antagonistic effects .

Q. Methodological Guidelines for Data Interpretation

Q. What strategies can mitigate reproducibility issues in this compound research?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets, analytical protocols, and instrument calibration records in supplementary materials. Use standardized reference materials (e.g., NIST SRM) for analytical validation. Replicate critical experiments in independent labs .

Q. How can researchers critically appraise conflicting data on this compound’s role in antioxidant defense systems?

  • Methodological Answer : Perform systematic reviews with risk-of-bias assessments (e.g., ROBIS tool). Compare experimental conditions (e.g., cell lines vs. primary cultures, in vitro ROS assays vs. in vivo oxidative damage markers). Use pathway enrichment analysis to contextualize discrepancies in molecular mechanisms .

Q. What frameworks are effective for formulating hypothesis-driven research questions on this compound’s molecular mechanisms?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:
  • Population : Neuronal cell lines.
  • Intervention : this compound at 10–100 µM.
  • Comparison : Inorganic manganese sulfate.
  • Outcome : Mitochondrial ROS production.
    Validate hypotheses using CRISPR-based gene editing to probe specific pathways (e.g., SOD2 activity) .

Properties

IUPAC Name

2-aminoacetate;manganese(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMKPXXKHWQWFB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8MnN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219181
Record name Manganese(II) bis(glycinate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6912-28-3, 14281-77-7
Record name Manganese(II) bis(glycinate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese(II) bis(glycinate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(glycinato)manganese
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Record name MANGANESE GLYCINATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Manganese glycinate
Manganese glycinate
Manganese glycinate
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